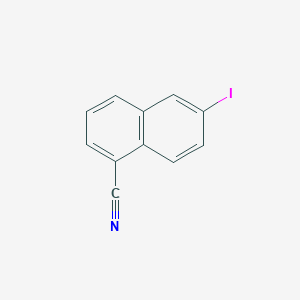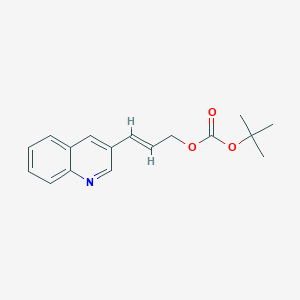
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate is an organic compound that features a tert-butyl group, a quinoline moiety, and an allyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(quinolin-3-yl)allyl) carbonate typically involves the reaction of quinoline derivatives with tert-butyl chloroformate and an appropriate allyl alcohol. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
Starting Materials: Quinoline derivative, tert-butyl chloroformate, allyl alcohol.
Reaction Conditions: Mild temperature (0-25°C), inert atmosphere (e.g., nitrogen or argon), and a base (triethylamine or pyridine).
Procedure: The quinoline derivative is dissolved in an appropriate solvent (e.g., dichloromethane), followed by the addition of the base and tert-butyl chloroformate. The mixture is stirred, and allyl alcohol is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the allyl group.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline alcohol and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures, inert atmosphere.
Substitution: Amines, thiols; room temperature to moderate heating.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions; room temperature to moderate heating.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Hydrolysis: Quinoline alcohol and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(quinolin-3-yl)allyl) carbonate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (quinolin-3-yl) carbonate: Lacks the allyl group but shares the quinoline and carbonate moieties.
tert-Butyl (3-(pyridin-3-yl)allyl) carbonate: Contains a pyridine moiety instead of quinoline.
tert-Butyl (3-(isoquinolin-3-yl)allyl) carbonate: Features an isoquinoline moiety instead of quinoline.
Uniqueness
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate is unique due to the presence of both the quinoline and allyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of diverse biological activities.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
tert-butyl [(E)-3-quinolin-3-ylprop-2-enyl] carbonate |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(19)20-10-6-7-13-11-14-8-4-5-9-15(14)18-12-13/h4-9,11-12H,10H2,1-3H3/b7-6+ |
Clave InChI |
HJMZDIBWGNSWDF-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)OC/C=C/C1=CC2=CC=CC=C2N=C1 |
SMILES canónico |
CC(C)(C)OC(=O)OCC=CC1=CC2=CC=CC=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11843567.png)

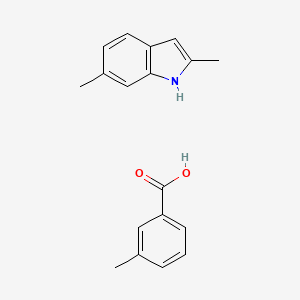

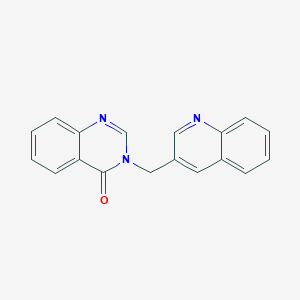
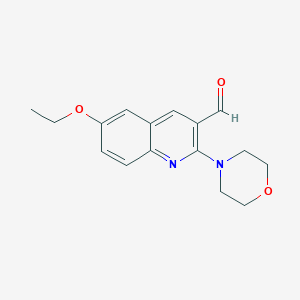
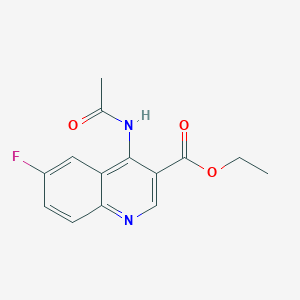

![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)
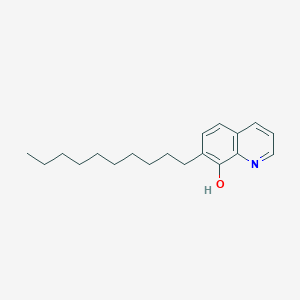
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)
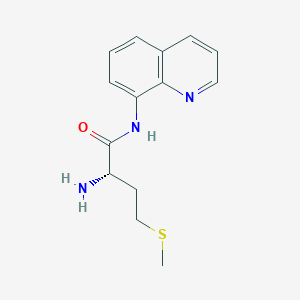
![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)
